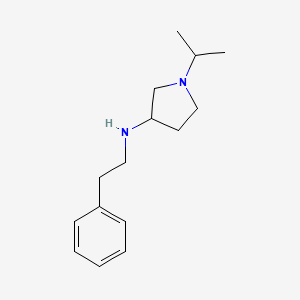
1-Isopropyl-N-phenethylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-N-phenethylpyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their ability to interact with various biological targets
Preparation Methods
The synthesis of 1-Isopropyl-N-phenethylpyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of phenethylamine with isopropyl bromide in the presence of a base to form the intermediate, which is then cyclized to form the pyrrolidine ring . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.
Industrial production methods for pyrrolidines often involve the use of high-pressure reactors and catalysts to achieve high yields and purity. For example, the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst can produce pyrrolidine derivatives on an industrial scale .
Chemical Reactions Analysis
1-Isopropyl-N-phenethylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield amines.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Isopropyl-N-phenethylpyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Isopropyl-N-phenethylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards these targets due to its unique three-dimensional structure . The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
1-Isopropyl-N-phenethylpyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure with a five-membered ring containing a nitrogen atom.
N-phenethylpyrrolidine: Similar to the compound but lacks the isopropyl group.
1-Isopropylpyrrolidine: Contains the isopropyl group but lacks the phenethyl group.
The uniqueness of this compound lies in its combination of the isopropyl and phenethyl groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H24N2 |
|---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
N-(2-phenylethyl)-1-propan-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C15H24N2/c1-13(2)17-11-9-15(12-17)16-10-8-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12H2,1-2H3 |
InChI Key |
LYSFMBILQUBYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(C1)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















